molecular formula C15H14O B089425 1,3-Diphenylacetone CAS No. 102-04-5

1,3-Diphenylacetone

Cat. No. B089425
CAS RN: 102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Description

1,3-Diphenylacetone, also known as Dibenzyl ketone, is an organic compound composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .


Synthesis Analysis

A practical one-pot, two-step procedure for the synthesis of symmetrical 1,3-diphenylacetone derivatives from the corresponding phenylacetate has been developed . This procedure has been demonstrated by the synthesis of 1,3-diphenylacetone at the >50-gram scale in >99% purity .


Molecular Structure Analysis

The molecular formula of 1,3-Diphenylacetone is C15H14O . It is composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .


Chemical Reactions Analysis

1,3-Diphenylacetone is used in the aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone .


Physical And Chemical Properties Analysis

1,3-Diphenylacetone is a light yellow solid . It has a sweet, faint, fruity odor reminiscent of bitter almond . It is soluble in ethanol and ether, but slightly soluble in water . Its melting point is 32-34 °C, and its boiling point is 330 °C .

Scientific Research Applications

Synthesis of Polyphenylene Dendrimers

1,3-Diphenylacetone is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers . These dendrimers are used as light emitters for organic light emitting diodes .

Synthesis of Polycyclic Aromatic Hydrocarbons

1,3-Diphenylacetone is also used in the synthesis of several other polycyclic aromatic hydrocarbons . These compounds have applications in various fields such as organic electronics, photonics, and materials science.

Synthesis of Conjugated Polymers

Conjugated polymers, which are used in a variety of electronic devices, can also be synthesized using 1,3-Diphenylacetone .

Synthesis of 1,3-Diphenylacetone Oxime

1,3-Diphenylacetone Oxime, which has the molecular formula C15H15NO, can be synthesized using 1,3-Diphenylacetone .

Synthesis of 1,3-Diphenylacetone Thiosemicarbazone

1,3-Diphenylacetone Thiosemicarbazone, with the molecular formula C16H17N3S, can be synthesized from 1,3-Diphenylacetone .

Synthesis of 1,3-Diphenylacetone p-tosylhydrazone

1,3-Diphenylacetone p-tosylhydrazone, also known as 1,3-Diphenyl-2-propanone p-tosylhydrazone, can be synthesized using 1,3-Diphenylacetone .

Synthesis of 1,3-Diphenylacetone [4- (4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazone

This compound, with the molecular formula C24H20ClN3S, can be synthesized from 1,3-Diphenylacetone .

Synthesis of 1,3-Diphenylacetone [4- (4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone

This compound, with the molecular formula C25H23N3OS, can also be synthesized from 1,3-Diphenylacetone .

Safety And Hazards

1,3-Diphenylacetone is stable under recommended storage conditions . It is combustible and incompatible with strong oxidizing agents . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1,3-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID5059244
Record name 2-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour
Record name 1,3-Diphenyl-2-propanone
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Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
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Product Name

1,3-Diphenylacetone

CAS RN

102-04-5
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Melting Point

35 - 36 °C
Record name 1,3-Diphenyl-2-propanone
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Synthesis routes and methods I

Procedure details

A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, J=8.1); 3.33 (t, 2H, J=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

General procedure for conversion of racemic 1-substituted alkanols to optically active 1-substituted alkanols via prochiral ketones. Exemplified for (1 R)-1,3-diphenyl-1-propanol. A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, 1=8.1); 3.33 (t, 2H, 1=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
[Compound]
Name
racemic 1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(1 R)-1,3-diphenyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Diphenylacetone?

A1: 1,3-Diphenylacetone has the molecular formula C15H14O and a molecular weight of 210.27 g/mol.

Q2: What spectroscopic data is available for characterizing 1,3-Diphenylacetone?

A2: Researchers have utilized various spectroscopic techniques to characterize 1,3-Diphenylacetone, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the compound's functional groups, proton environments, and fragmentation patterns, respectively. [, , , ]

Q3: What is the stability of 1,3-Diphenylacetone under different conditions?

A3: Research indicates that 1,3-Diphenylacetone exhibits stability under various conditions. It has been successfully utilized as a solvent for Poly(ether ether ketone) (PEEK) at high temperatures (320°C), demonstrating its thermal stability. [] Additionally, studies exploring its photochemical properties reveal insights into its behavior under light exposure. [, ]

Q4: How is 1,3-Diphenylacetone used in the synthesis of other compounds?

A4: 1,3-Diphenylacetone serves as a valuable starting material in organic synthesis. For instance, it has been employed in the preparation of:

  • Tetrahydrofuran derivatives: Reacting 1,3-Diphenylacetone with 1,2-dibromoethane in a phase-transfer catalytic system yields a tetrahydrofuran derivative. []
  • Functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins: Reactions with 3-acylchromones and dimethyl 1,3-acetonedicarboxylate in the presence of DBU afford these compounds. [, ]
  • 1,2,3-Triazoles: 1,3-Diphenylacetone acts as a model substrate for investigating the chemoselectivity of metal-free routes to 1,2,3-triazoles. []
  • Phencyclone and Dihydrophencyclone: Base-promoted condensation reactions with phenanthrenequinone yield these compounds, with reaction conditions influencing product selectivity. []
  • Bis(triphenylcyclopentadienone)arylenes: These compounds are synthesized by reacting bis(phenylglyoxalyl)arylenes with 1,3-Diphenylacetone in ethanol. []

Q5: Does 1,3-Diphenylacetone exhibit catalytic properties?

A5: While 1,3-Diphenylacetone is not typically known for its catalytic properties, it plays a crucial role in the synthesis of catalysts. For example, it is a key precursor in synthesizing Shvo-type ruthenium complexes, which are known for their catalytic activity in various organic transformations. []

Q6: Have computational methods been employed to study 1,3-Diphenylacetone?

A6: While specific computational studies focusing solely on 1,3-Diphenylacetone are not extensively documented within the provided research papers, computational chemistry techniques are broadly applicable to organic molecules. Researchers could utilize molecular modeling and simulations to investigate its conformational properties, electronic structure, and potential interactions with other molecules.

Q7: What analytical methods are used to characterize and quantify 1,3-Diphenylacetone?

A7: Various analytical techniques are employed for the characterization and quantification of 1,3-Diphenylacetone and its derivatives. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify 1,3-Diphenylacetone from complex mixtures, providing information about its retention time and mass fragmentation pattern. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers complementary separation capabilities to GC-MS, enabling the analysis of 1,3-Diphenylacetone and its derivatives in various matrices. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in 1,3-Diphenylacetone based on their characteristic vibrational frequencies. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]

Q8: Is there information about the environmental impact and degradation of 1,3-Diphenylacetone?

A8: While specific details regarding the environmental fate and degradation of 1,3-Diphenylacetone are limited within the provided research papers, its use in explosive detection systems raises potential environmental concerns. [] Researchers could investigate its biodegradability, potential for bioaccumulation, and ecotoxicological effects to assess its environmental impact fully.

Q9: What are some historical milestones in the research of 1,3-Diphenylacetone?

A9: While specific historical milestones related to 1,3-Diphenylacetone are not extensively documented in the provided research, its use in diverse chemical reactions suggests a long history of study. Research on its photochemical properties, for instance, provides valuable insights into its reactivity and potential applications. [, ]

Q10: What are some cross-disciplinary applications of 1,3-Diphenylacetone?

A10: 1,3-Diphenylacetone finds applications in various disciplines, including:

  • Analytical Chemistry: Its use in developing explosive detection kits highlights its relevance in analytical applications. []
  • Materials Science: Its compatibility with PEEK showcases its potential in material science, particularly in developing high-performance polymers and aerogels. []

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